molecular formula C8H9N B086018 2-Methyl-5-vinylpyridine CAS No. 140-76-1

2-Methyl-5-vinylpyridine

Cat. No. B086018
CAS RN: 140-76-1
M. Wt: 119.16 g/mol
InChI Key: VJOWMORERYNYON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-5-vinylpyridine involves radical copolymerization processes. A study on the copolymerization of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine demonstrates the synthesis of copolymers with varying ratios of monomer units and molecular weights, achieved through radical copolymerization using an injection method (S. Kedik et al., 2012).

Molecular Structure Analysis

Investigations into the molecular structure of 2-Methyl-5-vinylpyridine include studies on its long-range proton-proton coupling constants, revealing conformational preferences of the vinyl group. This analysis provides insight into the molecular orientations and electronic interactions within the compound (J. Rowbotham & T. Schaefer, 1974).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-5-vinylpyridine include cyclodimerization, where isomeric vinylpyridines undergo dimerization via a 1,4-cycloaddition scheme, leading to pyridyl-substituted tetrahydroquinclines or isoquinolines. This reaction demonstrates the compound's capacity for forming complex structures under specific conditions (P. B. Terent'ev et al., 1980).

Physical Properties Analysis

The physical properties of 2-Methyl-5-vinylpyridine have been studied through investigations into the properties of its dilute solutions. Viscosity and light-scattering measurements of fractionated samples provide data on its molecular behavior in solution, indicating the compound's solubility characteristics and molecular weight relationships (M. Miura et al., 1965).

Chemical Properties Analysis

The chemical properties of 2-Methyl-5-vinylpyridine are highlighted through its reactivity in copolymerization reactions. For instance, its copolymerizability with various monomers has been extensively studied, revealing its compatibility and reactivity ratios in copolymer formation processes. These studies elucidate the compound's versatility as a monomer in creating polymers with tailored properties (Takashi Tamikado, 1960).

Safety And Hazards

2-Methyl-5-vinylpyridine is moderately toxic by ingestion, inhalation, and absorption through the skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

Future research could focus on the use of 2-Methyl-5-vinylpyridine in the catalytic disproportionation of trichlorosilane . This could lead to the development of new catalysts and improved reaction conditions .

properties

IUPAC Name

5-ethenyl-2-methylpyridine
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InChI

InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3
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InChI Key

VJOWMORERYNYON-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C=C1)C=C
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Molecular Formula

C8H9N
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Related CAS

25038-86-2
Record name Pyridine, 5-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID2059699
Record name 2-Methyl-5-vinylpyridine
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Molecular Weight

119.16 g/mol
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Physical Description

Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB]
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Record name Pyridine, 2-methyl-5-vinyl
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Boiling Point

358 °F at 760 mmHg (EPA, 1998), 181 °C
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Flash Point

165 °F (EPA, 1998), 73.9 °C (Open cup)
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Density

0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Vapor Pressure

1.18 [mmHg], 1.18 mm Hg @ 25 °C
Record name Pyridine, 2-methyl-5-vinyl
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Product Name

2-Methyl-5-vinylpyridine

Color/Form

Clear to faintly opalescent liquid

CAS RN

140-76-1, 25038-86-2
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Record name 2-METHYL-5-VINYLPYRIDINE
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Melting Point

6.3 °F Freezing point (anhydrous ) (EPA, 1998)
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Synthesis routes and methods I

Procedure details

Water (10 mL) was added to a mixture of potassium vinyltrifluoroborate (6.35 g, 47.4 mmol, Aldrich), 5-bromo-2-methylpyridine (8.00 g, 46.5 mmol,), triphenylphosphine (0.732 g, 2.79 mmol) and Cs2CO3 (45.5 g, 140 mmol) in a 500 mL round-bottom flask with stir bar. The flask was evacuated and purged with nitrogen (3 cycles), and the mixture was heated under nitrogen at 75-80° C. for 19 hours, and then cooled to room temperature. The mixture was diluted with water (100 mL) and hexanes (50 mL), and the aqueous layer was drawn off and extracted with ether-hexanes (4:1, 50 mL). The combined organic phases were washed with brine (25 mL), dried over Na2SO4 and distilled at atmospheric pressure to a volume of ca. 10 mL. The residue was distilled under vacuum (90-100° C./20 Torr) to provide the title compound: 1H NMR (400 MHz, methanol-d4) δ ppm 2.51 (s, 3 H) 5.35 (d, J=11.1 Hz, 1 H) 5.86 (d, J=17.8 Hz, 1 H) 6.74 (dd, J=17.8, 11.1 Hz, 1 H) 7.27 (d, J=7.9 Hz, 1 H) 7.84 (dd, J=8.3, 2.4 Hz, 1 H) 8.40 (d, J=2.0 Hz, 1 H).
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
8 g
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reactant
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Quantity
0.732 g
Type
reactant
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45.5 g
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reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

methyl acrylate.methacrylic acid copolymer (molar ratio=2.4:1.9:1) (this copolymer being soluble in water at a pH lower than 4 or higher than 7 but not soluble in water at a pH of 4-7) and 100 g of ethylcellulose (ethoxy content: 48-50 w/w %) were dissolved in 2 liters of methanol, and 300 g of the glutathion-containing granules were dispersed therein. 2 liters of acetone and 8 liters of n-hexane were added gradually to the dispersion. The microcapsules thus formed were recovered by filtration, and washed with acetone-n-hexane (1:2) and n-hexane, successively. After said microcapsules were dried, microcapsules which passed through JIS standard sieve (500μ aperture) but did not pass through JIS standard sieve (105μ aperture) were collected. 467 g of glutathion-containing microcapsules which met the requirements of "Fine Granules" specified in THE PHARMACOPOEIA OF JAPAN 9th-Edition were thereby obtained.
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300 g
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2 L
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Reaction Step Four
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8 L
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Reaction Step Four
Name
Quantity
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Type
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Reaction Step Five
[Compound]
Name
ethylcellulose
Quantity
100 g
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2 L
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Synthesis routes and methods III

Procedure details

The title compound was prepared by following general procedure 2. 5-Bromo-2-methyl pyridine (5 g, 29.0 mmol) was dissolved in DMF:THF (3:1, 35 mL): tributylvinyltin (10.2 g, 31.9 mmol) and Pd(PPh3)4 (0.44 g, 0.432 mmol) was added to this solution at RT under nitrogen and was heated at 100° C. for 2 h. After completion of the reaction (TLC), the reaction mixture was cooled to RT and diluted with water (350 mL) and extracted with ethyl acetate (3×200 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure using rotary evaporator below 40° C. The crude was purified through column chromatography (6% ethylacetate:hexane in silica 100-200 mesh, Diameter of column—2.5cm, Height of silica—approx. 5 inch) to provide 2-methyl-5-vinylpyridine as a light yellow oil (1.6 g, 47% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of methyltriphenylphosphonium bromide (62.54 g, 0.175 mol) in THF (150 mL) at −78° C. under nitrogen was added 2.5 M of n-butyllithium in hexane (69 mL, 0.17 mol) over a period of 1 hr. The mixture was warmed to room temperature to give a deep yellow ylide solution. To the ylide solution, cooled in ice, was introduced a solution of 6-methylnicotinaldehyde (18.63 g, 0.146 mol) in THF (50 mL). The reaction mixture was warmed to room temperature and stirred for 2 hours. The resulting suspension was heated to 60° C. over 30 minutes and stirred at 60° C. for 1 hour. After cooling, the reaction mixture was diluted with water and extracted with EtOAc. The organic layer was separated and washed with brine, dried (MgSO4), and concentrated. The residue was purified by silica gel column (0-10% EtOAc/hexane) to afford the title compound.
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69 mL
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18.63 g
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50 mL
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62.54 g
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150 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-vinylpyridine
Reactant of Route 2
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2-Methyl-5-vinylpyridine
Reactant of Route 3
2-Methyl-5-vinylpyridine
Reactant of Route 4
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2-Methyl-5-vinylpyridine
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-vinylpyridine
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-vinylpyridine

Citations

For This Compound
1,250
Citations
SA Kedik, AV Panov, IV Sakaeva, YV Kochkina… - Pharmaceutical …, 2012 - Springer
… The first method consisted of an acid—base titration of 2-methyl-5-vinylpyridine units in the CP in Ac 2 O by HClO 4 solution (0.1 M) with potentiometric detection of the equivalence …
Number of citations: 5 link.springer.com
JE Mahan, SD Turk, AM Schnitzer… - … & Engineering Data …, 2002 - ACS Publications
… The catalytic dehydrogenation of 2-methyl-5-ethylpyridine produces, in addition to 2-methyl-5-vinylpyridine, … These cracking products, which boil below 2-methyl-5-vinylpyridine, are …
Number of citations: 5 pubs.acs.org
AV Vorotyntsev, AN Petukhov, DA Makarov… - Applied Catalysis B …, 2018 - Elsevier
… The variety of catalysts based on macroporous ion exchange resins using 2-methyl-5-vinylpyridine cross-linked with divinylbenzene (2M5VP/DVB) was investigated in the …
Number of citations: 23 www.sciencedirect.com
JF Svetlik, HE Railsback… - Industrial & Engineering …, 1956 - ACS Publications
… Investigations have shown that quaternized copolymers of butadiene and 2-methyl-5-vinylpyridine (MVP) and terpolvmers of butadiene, acrylonitrile, and MVP meet many of the basic …
Number of citations: 9 pubs.acs.org
T Tamikado - Die Makromolekulare Chemie: Macromolecular …, 1960 - Wiley Online Library
… that the pyridyl group of 2-methyl-5-vinylpyridine acts as an … ; thus, the 2-methyl-5-vinylpyridine is similar in reactivity to the … liminary estimations on pure poly-2-methyl-5-vinylpyridine …
Number of citations: 15 onlinelibrary.wiley.com
AB Talgatovna, KZ Kozhamberdikyzy… - Journal of chemistry …, 2014 - davidpublisher.com
… Abstract: The remote interaction of polymethacrylic acid hydrogel with a poly-2-methyl-5-vinylpyridine hydrogel was studied. The aim of work was to study the dependence of the …
Number of citations: 14 www.davidpublisher.com
L Crescentini, GB Gechele… - Journal of Applied …, 1965 - Wiley Online Library
… In the present work we study the composition of the terpolymer butadiene/styrene/2-methyl-5-vinylpyridine as a function of the conversion for three monomer feed compositions. This …
Number of citations: 13 onlinelibrary.wiley.com
SE Shalaby, AM Bayzeed… - Journal of Applied …, 1978 - Wiley Online Library
… In this paper, polymerization of 2-methyl-5-vinylpyridine (MVP) in the presence of PET fibers using benzoyl peroxide (BP) as an initiator was carried out with a view of studying the …
Number of citations: 47 onlinelibrary.wiley.com
GB Gechele, G Convalle - Journal of Applied Polymer Science, 1961 - Wiley Online Library
The physical and technological properties of the homopolymers of 2‐methyl‐5‐vinylpyridine (MVP) are reported. PMVP is rather similar in many mechanical and electrical properties to …
Number of citations: 6 onlinelibrary.wiley.com
CE Wheelock - Industrial & Engineering Chemistry, 1957 - ACS Publications
… of mixtures of styrene and 2-methyl-5-vinylpyridine with an … of up to 20 parts of 2-methyl5-vinylpyridine in 35 parts of … As anticipated, the presence of 2methyl-5-vinylpyridine with a …
Number of citations: 4 pubs.acs.org

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